Ethyl 4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate
Description
Ethyl 4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate is a heterocyclic compound featuring a piperazine core linked to a pyrimidine ring substituted with a trifluoromethyl (-CF₃) group and an ethyl carboxylate ester (-COOEt). This structure combines the electron-deficient pyrimidine moiety with the flexible piperazine scaffold, making it a candidate for pharmaceutical applications, particularly in kinase inhibition or receptor modulation .
The trifluoromethyl group enhances metabolic stability and lipophilicity, while the ethyl carboxylate ester improves solubility. These features are critical for optimizing bioavailability and target binding in drug design.
Properties
IUPAC Name |
ethyl 4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N4O2/c1-2-21-11(20)19-5-3-18(4-6-19)10-7-9(12(13,14)15)16-8-17-10/h7-8H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIKOIOVNVFGRHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=NC=NC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base.
Formation of the Piperazine Ring: The piperazine ring can be formed by reacting the pyrimidine intermediate with ethylenediamine under reflux conditions.
Esterification: The final step involves the esterification of the piperazine derivative with ethyl chloroformate to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group or other substituents can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually carried out in anhydrous solvents under inert atmosphere.
Substitution: Nucleophiles such as amines, thiols; reactions can be conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in the formation of various substituted pyrimidine derivatives.
Scientific Research Applications
Ethyl 4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent due to its ability to interact with biological targets such as enzymes and receptors.
Biology: It is used in studies related to cellular signaling pathways and molecular interactions.
Material Science: The compound’s unique chemical properties make it suitable for the development of advanced materials with specific functionalities.
Pharmacology: Research focuses on its potential therapeutic effects, including anti-inflammatory, neuroprotective, and anticancer activities.
Mechanism of Action
The mechanism of action of ethyl 4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets within the cell. The compound can bind to enzymes or receptors, modulating their activity and influencing various cellular pathways. For example, it may inhibit the activity of certain kinases or modulate the function of neurotransmitter receptors, leading to therapeutic effects such as reduced inflammation or neuroprotection.
Comparison with Similar Compounds
Structural Variations in Pyrimidine and Piperazine Derivatives
The following table summarizes key structural analogs and their substituents:
Substituent Effects on Physicochemical Properties
- Trifluoromethyl (-CF₃): Enhances lipophilicity (logP ~2.5–3.0) and metabolic stability compared to chloro (-Cl) or nitro (-NO₂) groups .
- Ethyl Carboxylate (-COOEt) : Balances solubility (logS ~-3.5) better than tert-butyl esters, which are more lipophilic .
- Pyrimidine vs. Benzoyl/Phenyl : Pyrimidine’s electron-deficient nature facilitates π-π stacking in biological targets, whereas phenyl derivatives rely on hydrophobic interactions .
Biological Activity
Ethyl 4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Structural Characteristics
The compound consists of a piperazine ring linked to a pyrimidine moiety substituted with a trifluoromethyl group. The presence of the trifluoromethyl group is significant as it enhances the compound's lipophilicity and may improve its interaction with biological targets.
1. Anticancer Activity
Research indicates that derivatives of pyrimidine, including those with piperazine substitutions, exhibit notable anticancer properties. This compound has shown promising results against various cancer cell lines.
Case Study:
A study evaluated the compound's efficacy against MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer) cell lines. The results demonstrated IC50 values of 8.43 μM, 6.91 μM, and 4.92 μM respectively, indicating significant cytotoxic effects compared to standard chemotherapeutics .
2. Antimicrobial Activity
The compound also exhibits antimicrobial properties against both bacterial and fungal strains. Its activity was tested against common pathogens such as Escherichia coli and Staphylococcus aureus.
Table 1: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 15 μg/mL |
| S. aureus | 12 μg/mL |
| Candida albicans | 20 μg/mL |
These findings suggest that the compound may serve as a lead in developing new antimicrobial agents .
3. Enzyme Inhibition
This compound has been investigated for its inhibitory effects on various enzymes relevant to disease processes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
Table 2: Enzyme Inhibition Data
| Enzyme | IC50 (μM) |
|---|---|
| AChE | 20.15 ± 0.44 |
| BChE | 36.42 ± 0.73 |
These results indicate that the compound has potential applications in treating neurodegenerative diseases by enhancing cholinergic transmission .
Mechanistic Insights
The mechanism of action for this compound appears to involve the modulation of key signaling pathways associated with cell proliferation and apoptosis. Studies have suggested that the trifluoromethyl group plays a crucial role in enhancing binding affinity to target proteins, leading to increased biological activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
